![molecular formula C36H39N5O B12011540 1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)

1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

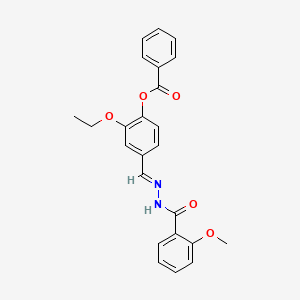

Name: 1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile

Molecular Formula: C₃₆H₃₉N₅O

CAS Number: 500104-93-8

Molecular Weight: 557.745 g/mol

The compound belongs to the pyrido[1,2-A]benzimidazole family, characterized by its fused pyridine and benzimidazole rings. It’s a potent player in medicinal chemistry, with intriguing properties waiting to be explored.

Preparation Methods

Synthetic Routes::

Benzhydryloxylation: The compound’s key feature is the benzhydryloxy group. It’s introduced via an etherification reaction using benzhydryl chloride and ethanolamine.

Piperazine Attachment: The piperazine moiety is added through nucleophilic substitution. Piperazine reacts with the benzhydryloxyethyl group.

Pyrido[1,2-A]benzimidazole Formation: Cyclization of the piperazine-attached intermediate with 2-butyl-3-methylbenzimidazole-4-carbonitrile yields our target compound.

Industrial Production:: While not widely produced industrially, research labs synthesize it for drug discovery.

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidative transformations, yielding various oxidation states.

Reduction: Reduction reactions modify functional groups, impacting its pharmacological properties.

Substitution: Nucleophilic substitutions occur at the piperazine nitrogen or other reactive sites.

Common Reagents: Sodium borohydride (reduction), iodine (oxidation), and alkyl halides (substitution).

Major Products: Diverse derivatives with altered pharmacokinetics and bioactivity.

Scientific Research Applications

Medicine: Potential drug candidates due to their unique structure and biological effects.

Chemistry: Used as a scaffold for designing new compounds.

Biology: Investigated for interactions with cellular targets.

Industry: Limited applications, but research continues.

Mechanism of Action

Targets: Likely protein kinases, GPCRs, or DNA/RNA-related enzymes.

Pathways: Modulation of signaling cascades, gene expression, or cell cycle control.

Comparison with Similar Compounds

Similar Compounds:

Properties

Molecular Formula |

C36H39N5O |

|---|---|

Molecular Weight |

557.7 g/mol |

IUPAC Name |

1-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

InChI |

InChI=1S/C36H39N5O/c1-3-4-17-30-27(2)31(26-37)35-38-32-18-11-12-19-33(32)41(35)36(30)40-22-20-39(21-23-40)24-25-42-34(28-13-7-5-8-14-28)29-15-9-6-10-16-29/h5-16,18-19,34H,3-4,17,20-25H2,1-2H3 |

InChI Key |

DWAFVWXWNGJLQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCOC(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)

![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)

![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)

![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)

![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12011505.png)

![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)

![Allyl 2-[2-(4-tert-butylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011522.png)

![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)

![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)

![(5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011534.png)

![3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011538.png)

![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)